Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5-nitrothiophene-3-carboxylate
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Description
Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5-nitrothiophene-3-carboxylate is a useful research compound. Its molecular formula is C12H8Cl2N2O5S2 and its molecular weight is 395.23. The purity is usually 95%.
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Biological Activity
Ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5-nitrothiophene-3-carboxylate, commonly known as Dichlofluanid, is a synthetic organic compound belonging to the thiophene family. This compound has garnered attention due to its significant biological activities, primarily as a fungicide and its potential antibacterial properties. This article provides an in-depth examination of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
Dichlofluanid is characterized by its complex molecular structure that includes multiple functional groups such as nitro, carboxamide, and ester. Its molecular formula is C₁₈H₁₄Cl₂N₂O₄S₂ with a molecular weight of approximately 395.23 g/mol. The compound appears as a white crystalline solid and is primarily utilized in agricultural applications.
Biological Activity
Fungicidal Activity
Dichlofluanid exhibits broad-spectrum antifungal activity, making it effective against various fungal pathogens that affect crops. Its mechanism of action involves the inhibition of fungal growth by disrupting cellular processes essential for fungal survival. Studies have shown that it effectively controls diseases in crops such as fruits and vegetables, thus enhancing agricultural productivity.
Antibacterial Properties
In addition to its antifungal properties, Dichlofluanid has shown potential antibacterial activity. Research indicates that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in medicinal chemistry for developing new antibacterial agents.
Synthesis
The synthesis of Dichlofluanid involves several steps that highlight the complexity required in producing this compound. The multi-step synthesis typically includes:
- Formation of Thiophene Ring : Initial reactions involve the creation of the thiophene core structure.
- Introduction of Functional Groups : Subsequent steps introduce the nitro and carboxamide groups through electrophilic substitution reactions.
- Final Esterification : The final step involves esterification to yield the ethyl ester form of the compound.
This intricate synthesis not only underscores the chemical versatility of thiophene derivatives but also their potential for various applications in agriculture and medicine.
Study 1: Antifungal Efficacy
A field study evaluated the effectiveness of Dichlofluanid against common fungal pathogens in tomato crops. The results indicated a significant reduction in disease incidence compared to untreated controls, demonstrating its potential as a reliable fungicide in agricultural practices.
Study 2: Antibacterial Activity
In vitro assays were conducted to assess the antibacterial efficacy of Dichlofluanid against strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones, suggesting strong antibacterial properties that warrant further investigation for therapeutic applications .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Biological Activity | Similarity Index |
---|---|---|---|
Dichlofluanid | C₁₈H₁₄Cl₂N₂O₄S₂ | Antifungal, Antibacterial | - |
2-Chlorothiophene-3-carboxylic Acid | C₅H₂Cl₂O₂S | Moderate Antifungal | 0.96 |
Methyl 2-Chlorothiophene-3-carboxylate | C₇H₇ClO₂S | Low Antifungal | 0.88 |
This table illustrates how Dichlofluanid compares with other thiophene derivatives in terms of biological activity and structural similarity. Its unique combination of nitro and carboxamide functional groups contributes to its potent biological profile.
Properties
IUPAC Name |
ethyl 2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5-nitrothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O5S2/c1-2-21-12(18)6-4-8(16(19)20)23-11(6)15-10(17)5-3-7(13)22-9(5)14/h3-4H,2H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHFZSYEKQLMNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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